2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a thienopyrazole ring system
Preparation Methods
The synthesis of 2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrazole core.
Introduction of the bromine atom: Bromination is carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the thienopyrazole ring, often using Suzuki-Miyaura coupling reactions.
Formation of the benzamide moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
2-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other similar compounds, such as:
Thienopyrazole derivatives: These compounds share the thienopyrazole core structure and may have similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety may exhibit similar pharmacological properties.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have related chemical reactivity.
Properties
Molecular Formula |
C19H16BrN3O4S |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H16BrN3O4S/c1-27-13-8-6-12(7-9-13)23-18(15-10-28(25,26)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
NKTGXTIMYNBFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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